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SOUTH SAN FRANCISCO, Calif. — Preclinical data indicates that ALG-097558, a novel 3CL
protease inhibitor developed by Aligos Therapeutics, maintains potent activity against SARS-
CoV-2 strains that have developed resistance to the widely used antiviral nirmatrelvir (the
active component of Paxlovid). In comparative studies, ALG-097558 has shown a favorable
resistance profile and, in some cases, significantly greater potency against nirmatrelvir-
resistant variants, highlighting its potential as a next-generation therapeutic for COVID-19.[1]

The emergence of viral resistance to existing therapies is a significant concern in the ongoing
management of COVID-19.[2] Nirmatrelvir targets the SARS-CoV-2 main protease (3CLpro or
Mpro), an enzyme crucial for viral replication.[3] However, mutations in the 3CLpro gene can
reduce the binding affinity of nirmatrelvir, diminishing its effectiveness.[2][4] Key mutations
associated with nirmatrelvir resistance include E166V, L50F, and T21l. The E166V mutation, in
particular, has been shown to confer a high level of resistance to nirmatrelvir.[2]

A comparative analysis of the enzymatic inhibition of wild-type and nirmatrelvir-resistant 3CLpro
mutants by ALG-097558 and nirmatrelvir reveals that ALG-097558 retains substantial activity
against several key resistant strains. While the E166V mutation significantly impacts the
efficacy of both inhibitors, ALG-097558 demonstrates a smaller loss of activity against other
resistance-conferring mutations.
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Comparative Efficacy Data

The following tables summarize the in vitro efficacy of ALG-097558 and nirmatrelvir against
wild-type and nirmatrelvir-resistant SARS-CoV-2 3CLpro enzymes.

Table 1. Enzymatic Inhibition (IC50) Fold Change vs. Wild-Type

. ALG-097558 (Fold Change Nirmatrelvir (Fold Change
3CLpro Mutation

in 1C50) in 1C50)
F140A 1.2 3.6
E166A 3.5 11
L167F 1.1 5.6
H172Y 1.4 4.8
L50F + E166V >133 >133
T211 + S144A 1.8 3.9
E166A + L167F 3.2 16
L50F + E166A + L167F 4.1 24

Data sourced from Aligos Therapeutics corporate presentation.

In cell-based assays, ALG-097558 has also demonstrated a favorable profile against
nirmatrelvir-resistant variants. For instance, mutations such as T21l, T211+S144A,
E166A/L167F, and L50F/E166A/L167F have been reported to cause a smaller fold loss of
activity for ALG-097558 compared to nirmatrelvir. Specifically, the T21l mutation resulted in a
minor 5-fold loss in the antiviral activity of ALG-097558 in a cell-based assay.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine
the efficacy of ALG-097558 and nirmatrelvir against SARS-CoV-2 and its resistant variants.

3CLpro Enzymatic Inhibition Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-
CoV-2 3CL protease.

e Principle: A fluorogenic substrate that is specifically cleaved by 3CLpro is used. When
cleaved, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of
cleavage, resulting in a lower fluorescent signal.

o Materials:

o Recombinant SARS-CoV-2 3CLpro (wild-type and mutant variants)

o

Fluorogenic 3CLpro substrate

[¢]

Test compounds (ALG-097558, nirmatrelvir) dissolved in DMSO

[¢]

Assay buffer (e.g., Tris-HCI, NaCl, EDTA, DTT)

[e]

384-well assay plates

o

Fluorescence plate reader
e Procedure:

o A serial dilution of the test compounds is prepared in DMSO and added to the assay
plates.

o Recombinant 3CLpro enzyme is added to each well containing the test compound and
incubated for a pre-determined period at room temperature to allow for inhibitor binding.

o The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

o The fluorescence intensity is measured kinetically over time using a plate reader (e.qg.,
excitation at 340 nm and emission at 490 nm).

o The rate of reaction is calculated from the linear phase of the fluorescence curve.

o The half-maximal inhibitory concentration (IC50) is determined by plotting the percent
inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-
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parameter logistic curve.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from virus-induced cell death
(cytopathic effect, CPE).

 Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of a test
compound. If the compound is effective, it will inhibit viral replication and prevent the virus
from killing the cells. Cell viability is then quantified to determine the compound's efficacy.

o Materials:

o Host cell line (e.g., Vero E6, A549-ACE?2)

o

SARS-CoV-2 virus stock (wild-type and resistant strains)

[¢]

Test compounds (ALG-097558, nirmatrelvir)

[¢]

Cell culture medium and supplements

[e]

96-well cell culture plates

o

Reagent to measure cell viability (e.g., CellTiter-Glo®)
e Procedure:
o Host cells are seeded in 96-well plates and incubated overnight to form a monolayer.

o A serial dilution of the test compounds is prepared in cell culture medium and added to the
cells.

o The cells are then infected with a known amount of SARS-CoV-2 (at a specific multiplicity
of infection, MOI).

o The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication
and CPE development.
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o After incubation, a cell viability reagent is added to each well, and the luminescence
(proportional to the amount of ATP and thus viable cells) is measured using a plate reader.

o The half-maximal effective concentration (EC50) is calculated by plotting the percentage of
cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the
following diagrams have been generated.
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Caption: SARS-CoV-2 replication pathway and the inhibitory action of 3CL protease inhibitors.
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Caption: Experimental workflow for the cell-based antiviral activity assay.
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In conclusion, ALG-097558 demonstrates a promising efficacy profile against nirmatrelvir-
resistant SARS-CoV-2 strains in preclinical studies. Its retained potency against key resistance
mutations suggests it could be a valuable therapeutic option for patients infected with
nirmatrelvir-resistant virus and a critical tool in the ongoing efforts to combat the COVID-19
pandemic. Further clinical evaluation is warranted to confirm these findings in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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